2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide
Description
This compound features a hybrid structure combining a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an ether-oxygen bridge to an acetamide group, which is further connected to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl subunit through an ethyl spacer.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-21(2)12-14-6-5-9-17(19(14)29-21)28-13-18(26)22-10-11-25-20(27)15-7-3-4-8-16(15)23-24-25/h3-9H,10-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLSAFQCIFJBPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C(=O)C4=CC=CC=C4N=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 236.27 g/mol. The structure features a benzofuran moiety linked to an acetamide functional group, which is crucial for its biological interactions.
Research indicates that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in the regulation of immune responses and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies. The compound's interaction with IDO and other metabolic pathways is critical for understanding its pharmacodynamics and therapeutic potential.
Anticancer Properties
Studies have shown that compounds with similar structures to this compound exhibit significant anticancer activities. For example:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 5-Fluorouracil | Positive control | 35.62 |
| Compound from Eupatorium coelestinum | Inhibits NF-κB activation | 12.4 |
| Benzofuran derivative | Moderate inhibitory activity on MCF-7 cells | 58 |
These findings suggest that the compound may also possess similar anticancer properties due to its structural characteristics .
Anti-inflammatory Effects
Benzofuran derivatives are known for their anti-inflammatory activities. The unique structure of this compound could allow it to modulate inflammatory pathways effectively. Research indicates that related compounds can inhibit pro-inflammatory mediators such as NO and TNF-α .
Case Studies
Recent studies have explored the biological activity of benzofuran derivatives:
- In vitro Studies : A study evaluated the effects of various benzofuran derivatives on cancer cell lines and found that certain modifications significantly enhanced their cytotoxic effects.
- Mechanistic Insights : Another investigation focused on the inhibition of IDO by structurally similar compounds, revealing that specific substitutions could increase binding affinity and potency.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A benzofuran moiety , which is known for its diverse biological properties.
- An oxobenzo[d][1,2,3]triazin group that may contribute to its pharmacological activities.
These structural elements suggest that the compound could exhibit significant interactions with biological targets.
Biological Activities
Research indicates that compounds with similar structures often possess various biological activities. The following applications have been identified:
Anticancer Activity
Several studies have indicated that derivatives of benzofuran and triazin compounds can inhibit cancer cell proliferation. The potential anticancer activity of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide may be explored through:
- In vitro assays to assess cytotoxic effects on different cancer cell lines.
- Molecular docking studies to predict interactions with specific cancer-related targets.
Anti-inflammatory Properties
Compounds featuring similar functional groups have demonstrated anti-inflammatory effects. The application of this compound could involve:
- Evaluation as a 5-lipoxygenase inhibitor , which plays a crucial role in inflammatory processes.
- Testing against various inflammation models to confirm efficacy.
Antimicrobial Activity
Given the structural similarities to known antimicrobial agents, this compound may also exhibit:
- Antibacterial and antifungal properties , making it a candidate for treating infections.
- Studies involving disc diffusion methods to evaluate its effectiveness against Gram-positive and Gram-negative bacteria.
Synthesis and Modifications
The synthesis of this compound can be achieved through several synthetic routes involving:
- Functional group modifications to enhance biological activity.
- The use of simple and cost-effective reagents for large-scale synthesis.
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 4-Oxobenzo-triazin Subunits
Compound A : 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 889946-76-3, )
- Key Differences :
- The acetamide nitrogen is substituted with a 4-phenylthiazole group instead of an ethyl-linked benzo-triazin.
- Lacks the dihydrobenzofuran core.
- Implications :
Compound B : N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide derivatives ()
- Key Differences: Coumarin (chromen-2-one) replaces dihydrobenzofuran. Thiazolidinone ring substitutes the benzo-triazin group.
- Implications: Coumarin’s planar structure may increase UV absorption but reduce bioavailability due to higher crystallinity. Thiazolidinone could introduce hydrogen-bonding interactions distinct from benzo-triazin’s electron-deficient heterocycle .
Analogues with Dihydrobenzofuran Cores
Compound C : 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide ()
- Key Differences :
- The acetamide nitrogen is substituted with an ortho-methylphenyl group instead of the ethyl-benzo-triazin chain.
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Properties
*LogP values estimated via computational modeling where experimental data are unavailable.
Preparation Methods
Reaction Conditions and Optimization
- Catalyst : Benzenesulfonic acid (43.5 mmol/L in toluene) facilitates cyclization at moderate temperatures (80–150°C).
- Substrate Concentration : 3–20% w/v of alkenylpyrocatechols in solvent.
- Yield : Recrystallization from hexane affords 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran (DDHB) in >90% purity, with a melting point of 55–57°C.
Table 1: Comparative Analysis of Dihydrobenzofuran Synthesis Methods
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Isobutenylpyrocatechol | Benzenesulfonic acid | 100 | 85 | 92 |
| Methallylpyrocatechol | p-Toluenesulfonic acid | 120 | 78 | 89 |
Functionalization of Dihydrobenzofuran with an Acetamide Side Chain
The phenolic hydroxyl group of DDHB undergoes alkylation to introduce the ether-linked acetamide moiety. This step typically employs chloroacetyl chloride as the electrophile, followed by amidation.
Alkylation with Chloroacetyl Chloride
Amidation with 2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethylamine
The triazinone-bearing ethylamine fragment is synthesized separately (Section 3) and coupled with the acyl chloride intermediate.
- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Yield : 70–75% after column chromatography.
Synthesis of 2-(4-Oxobenzo[d]triazin-3(4H)-yl)ethylamine
The benzo[d]triazin-4-one fragment is constructed via cyclization of 3-(2-aminoaryl)-1,2,4-triazin-5(2H)-ones using nitrous acid.
Cyclization with Sodium Nitrite
Introduction of Ethylamine Side Chain
- Reductive Amination : Reaction of 4-oxobenzo[d]triazin-3(4H)-one with ethylenediamine using sodium cyanoborohydride.
- Yield : 65–70% after recrystallization from ethanol.
Table 2: Triazinone-Ethylamine Synthesis Parameters
| Triazinone Precursor | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| 3-(2-Amino-5-chlorophenyl)-1,2,4-triazin-5(2H)-one | NaNO₂, AcOH | 2 | 68 |
| 3-(2-Amino-3-nitrophenyl)-1,2,4-triazin-5(2H)-one | NaNO₂, AcOH | 2.5 | 72 |
Final Coupling and Purification
The convergent synthesis concludes with the union of the dihydrobenzofuran-acetyl chloride and triazinone-ethylamine fragments.
Amide Bond Formation
Chromatographic Purification
- Stationary Phase : Silica gel (230–400 mesh).
- Eluent : Ethyl acetate/hexane (3:7 v/v).
- Purity : >95% by HPLC.
Analytical Characterization
Critical data for validating the structure include:
- ¹H NMR (500 MHz, CDCl₃): δ 1.45 (s, 6H, CH₃), 3.62 (t, 2H, J = 6.0 Hz, CH₂N), 4.21 (s, 2H, OCH₂CO), 6.75–7.20 (m, 6H, aromatic).
- HRMS : [M+H]⁺ calculated for C₂₂H₂₅N₅O₄: 448.1932; found: 448.1928.
Challenges and Optimization Opportunities
- Stereochemical Control : The dihydrobenzofuran ring adopts an envelope conformation, potentially influencing reactivity.
- Byproduct Formation : Competing O-alkylation during chloroacetylation necessitates strict temperature control.
- Scale-Up Limitations : Low solubility of triazinone intermediates in polar solvents complicates large-scale reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
